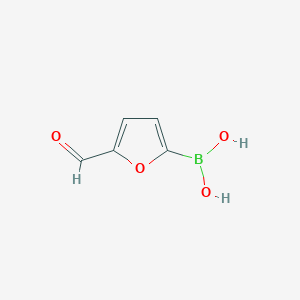

2-Formylfuran-5-boronic acid

Overview

Description

2-Formylfuran-5-boronic acid is an organoboron compound with the molecular formula C5H5BO4. It is a beige to brown powder that is sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Mechanism of Action

Target of Action

2-Formylfuran-5-boronic acid, also known as (5-formylfuran-2-yl)boronic acid, is a boronic acid derivative. Boronic acids are known to be versatile compounds with a wide range of applications in the field of organic chemistry

Mode of Action

The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .

Biochemical Pathways

In the context of Suzuki-Miyaura cross-coupling reactions, the compound can interact with various organic groups. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The compound is involved in the synthesis of biologically active molecules including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .

Biochemical Analysis

Biochemical Properties

2-Formylfuran-5-boronic acid is involved in Suzuki coupling reactions, which are widely used in carbon-carbon bond-forming reactions . It has been used in the synthesis of stable dye-sensitized solar cells and biologically active molecules, including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .

Cellular Effects

Given its role in the synthesis of biologically active molecules, it is likely to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in Suzuki-Miyaura coupling reactions . In these reactions, it acts as a nucleophilic organic group that is transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known to be a relatively stable compound .

Metabolic Pathways

Given its role in Suzuki-Miyaura coupling reactions, it is likely to interact with various enzymes and cofactors .

Transport and Distribution

It is known to be insoluble in water , which may influence its distribution and localization.

Subcellular Localization

Given its chemical properties, it is likely to be localized in areas of the cell where Suzuki-Miyaura coupling reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylfuran-5-boronic acid can be synthesized from 2-furaldehyde diethyl acetal. The synthesis involves the following steps:

Preparation of 2-furaldehyde diethyl acetal: This intermediate is prepared by reacting 2-furaldehyde with diethyl acetal.

Formation of this compound: The intermediate is then reacted with triisopropyl borate in the presence of a base such as sodium powder in tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Formylfuran-5-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The formyl group in this compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

2-Formylfuran-5-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 5-Formyl-2-thienylboronic acid

- 2-Aminopyridine-5-boronic acid pinacol ester

- 2-Furanylboronic acid

- 2-Thienylboronic acid

- 5-Formylthiophene-3-boronic acid

Comparison: 2-Formylfuran-5-boronic acid is unique due to its furan ring structure, which imparts distinct electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in the synthesis of π-extended systems and biologically active molecules. Its formyl group also provides additional reactivity, allowing for further functionalization .

Biological Activity

2-Formylfuran-5-boronic acid, with the chemical formula CHBO and CAS number 27329-70-0, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as a bifunctional reagent in organic synthesis, particularly in the formation of biologically active molecules through reactions such as Suzuki coupling. This article explores its biological activity, synthesis methods, and applications in medicinal chemistry.

- Molecular Weight : 139.9 g/mol

- Melting Point : 136 °C (dec.)

- Physical Appearance : Beige to brown powder

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various pathogens:

- Inhibition of Fungal and Bacterial Growth :

- The compound has shown moderate activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antifungal agents .

- A specific study highlighted that certain derivatives of formylphenylboronic acids possess significant antibacterial properties against Escherichia coli and Bacillus cereus, suggesting a potential mechanism involving spiroboronate formation with adenosine monophosphate, enhancing binding affinity .

| Pathogen | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 100 | Moderate |

| Escherichia coli | Varies | Higher than AN2690 |

| Bacillus cereus | Lower than AN2690 | Effective |

The biological activity of this compound is thought to be linked to its ability to form complexes with diols, which may facilitate interactions with target proteins involved in microbial resistance mechanisms. The structural similarities to known drugs suggest potential pathways for therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Metalation of Furaldehyde : Starting from 2-furaldehyde, the compound is metalated using reagents like butyllithium.

- Reaction with Borate Esters : The metalated intermediate is then reacted with borate esters to yield the boronic acid.

- Acidic Work-Up : Following the reaction, an acidic work-up is performed to isolate the final product .

This compound serves as a crucial building block in the development of various bioactive molecules, including:

- HIF-1 Inhibitors : Targeting hypoxia-inducible factors involved in cancer progression.

- HIV Integrase Inhibitors : Compounds that disrupt viral replication processes.

- Epidermal Growth Factor Receptor Inhibitors : Agents used in cancer therapy to block growth factor signaling pathways .

Case Studies

Several studies have highlighted the utility of this compound in drug discovery:

- A study demonstrated its application in synthesizing heteroarylation compounds that inhibit ephrin binding, showcasing its relevance in cancer biology .

- Another investigation focused on its role in developing stable dye-sensitized solar cells, indicating versatility beyond medicinal chemistry applications .

Properties

IUPAC Name |

(5-formylfuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWYQISLQJRRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370245 | |

| Record name | 2-Formylfuran-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27329-70-0 | |

| Record name | 2-Formylfuran-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formylfuran-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key features of 2-Formylfuran-5-boronic acid that make it useful in organic synthesis?

A1: this compound stands out due to its bifunctional nature []. This means it possesses two reactive groups: a boronic acid group and an aldehyde group. This unique characteristic enables its participation in diverse chemical reactions, making it a versatile building block in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.